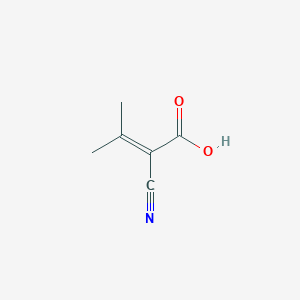

2-Cyano-3-methyl-2-butenoic Acid

Description

The exact mass of the compound 2-Cyano-3-methyl-2-butenoic Acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 98287. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Cyano-3-methyl-2-butenoic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Cyano-3-methyl-2-butenoic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-cyano-3-methylbut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c1-4(2)5(3-7)6(8)9/h1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMCBZLGYAYZSAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C(C#N)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40294805 | |

| Record name | 2-cyano-3-methylbut-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40294805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

759-21-7 | |

| Record name | 759-21-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98287 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-cyano-3-methylbut-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40294805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Cyano-3-methyl-2-butenoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive overview of the synthesis of 2-Cyano-3-methyl-2-butenoic acid, a valuable intermediate in the production of agrochemicals and pharmaceuticals.[1] The document delves into the core chemical principles, detailed experimental protocols, and critical safety considerations, designed to equip researchers with the knowledge to confidently and safely perform this synthesis.

Introduction: The Significance of 2-Cyano-3-methyl-2-butenoic Acid

2-Cyano-3-methyl-2-butenoic acid, also known as isopropylidene cyanoacetic acid, is a versatile building block in organic synthesis. Its structure, featuring a conjugated system with a nitrile and a carboxylic acid group, makes it a reactive and useful precursor for the synthesis of more complex molecules, including pyrethroid insecticides. The presence of both a nucleophilic (nitrile) and an electrophilic (carbonyl) center, along with the potential for Michael additions, underscores its importance in the development of novel chemical entities.

| Property | Value |

| Molecular Formula | C₆H₇NO₂ |

| Molecular Weight | 125.13 g/mol |

| CAS Number | 759-21-7 |

| Appearance | White to off-white solid |

The Core Synthesis Pathway: Knoevenagel Condensation

The most prominent and efficient method for the synthesis of 2-Cyano-3-methyl-2-butenoic acid is the Knoevenagel condensation . This reaction involves the base-catalyzed condensation of a carbonyl compound (in this case, acetone) with a compound containing an active methylene group (cyanoacetic acid).[2][3]

Unveiling the Mechanism

The Knoevenagel condensation proceeds through a series of well-defined steps:

-

Deprotonation: A basic catalyst, typically a weak amine like piperidine or pyridine, abstracts a proton from the α-carbon of cyanoacetic acid. The electron-withdrawing nature of the adjacent cyano and carboxyl groups makes this proton particularly acidic, leading to the formation of a resonance-stabilized carbanion (enolate).

-

Nucleophilic Attack: The newly formed carbanion acts as a potent nucleophile and attacks the electrophilic carbonyl carbon of acetone. This results in the formation of a β-hydroxy intermediate.

-

Dehydration: The β-hydroxy intermediate readily undergoes dehydration (elimination of a water molecule) to form a stable α,β-unsaturated product, 2-Cyano-3-methyl-2-butenoic acid. In many cases, this step occurs spontaneously under the reaction conditions.

Caption: Mechanism of the Knoevenagel Condensation for 2-Cyano-3-methyl-2-butenoic acid synthesis.

The Doebner Modification: A Refined Approach

A noteworthy variation of this reaction is the Doebner modification , which utilizes pyridine as the solvent and often a catalytic amount of piperidine. This modification is particularly useful when one of the activating groups on the active methylene compound is a carboxylic acid, as it can facilitate decarboxylation.[2][4][5] However, for the synthesis of 2-Cyano-3-methyl-2-butenoic acid, the goal is to retain the carboxylic acid functionality.

Experimental Protocol: A Step-by-Step Guide

Caption: Proposed experimental workflow for the synthesis of 2-Cyano-3-methyl-2-butenoic acid.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Acetone | 58.08 | (excess) | - |

| Cyanoacetic Acid | 85.06 | 1.0 eq | - |

| Piperidine | 85.15 | catalytic | - |

| Toluene | 92.14 | solvent | - |

| Hydrochloric Acid (conc.) | 36.46 | for work-up | - |

| Ethyl Acetate | 88.11 | for extraction | - |

| Anhydrous Sodium Sulfate | 142.04 | drying agent | - |

Detailed Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, add cyanoacetic acid and a suitable solvent such as toluene.

-

Addition of Reagents: Add an excess of acetone to the flask, followed by a catalytic amount of piperidine.

-

Reaction: Heat the mixture to reflux. The water formed during the condensation will be collected in the Dean-Stark trap.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (cyanoacetic acid) is consumed.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the reaction mixture to a separatory funnel and wash with dilute hydrochloric acid to remove the piperidine catalyst.

-

Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers.

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane) to yield pure 2-Cyano-3-methyl-2-butenoic acid.

Characterization of the Final Product

Due to the limited availability of specific spectral data for 2-Cyano-3-methyl-2-butenoic acid in the searched literature, the following characterization data is based on its ethyl ester and general knowledge of similar compounds. Researchers should perform their own analyses to confirm the structure and purity of the synthesized product.

Spectroscopic Data (Predicted for the Acid)

-

¹H NMR: Expected signals would include two singlets for the two methyl groups at the 3-position (likely in the range of 2.0-2.5 ppm) and a broad singlet for the carboxylic acid proton (typically >10 ppm).

-

¹³C NMR: Key signals would be observed for the nitrile carbon (~115-120 ppm), the carbons of the double bond, the carbonyl carbon of the carboxylic acid (>165 ppm), and the two methyl carbons.

-

IR Spectroscopy: Characteristic absorption bands would be expected for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), the C≡N stretch of the nitrile group (~2220 cm⁻¹), and the C=C stretch of the alkene (~1640 cm⁻¹). The NIST WebBook provides an IR spectrum for the ethyl ester, which can serve as a useful reference.[4]

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (125.13 g/mol ). The NIST WebBook provides mass spectrometry data for the ethyl ester.[3]

Safety and Handling: A Critical Overview

5.1. Reagent Safety

-

Cyanoacetic Acid: This compound is harmful if swallowed, causes severe skin burns and eye damage.[7] It is crucial to handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Acetone: A flammable liquid and vapor. Keep away from heat, sparks, and open flames.

-

Piperidine: A flammable liquid and vapor that is toxic if swallowed or in contact with skin, and causes severe skin burns and eye damage. Handle with extreme care in a fume hood.

-

Toluene: A flammable liquid and vapor that can cause skin and eye irritation, and may be harmful if inhaled or swallowed.

5.2. Product Safety

While specific safety data for 2-Cyano-3-methyl-2-butenoic acid is not extensively available, related α,β-unsaturated cyanoacrylic acids and their esters are known to be irritants to the skin, eyes, and respiratory system.[8] Some cyanoacrylates are also suspected of causing cancer. Therefore, it is prudent to handle the final product with the same level of caution as the starting materials.

5.3. General Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate PPE at all times.

-

Have an emergency plan and access to a safety shower and eyewash station.

-

Dispose of all chemical waste according to institutional and local regulations.

Conclusion

The Knoevenagel condensation provides a robust and reliable pathway for the synthesis of 2-Cyano-3-methyl-2-butenoic acid. By understanding the underlying reaction mechanism and adhering to the detailed experimental protocol and safety guidelines outlined in this guide, researchers can effectively produce this valuable chemical intermediate for their drug discovery and development endeavors.

References

-

Active Methylene Compound for the Knoevenagel Condensation and Organocatalyst for the Biginelli Reaction Versatile Applications of Cyanoacetic Acid in Organic Chemistry. (n.d.). SciELO. Retrieved January 21, 2026, from [Link]

-

Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. (2014). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Knoevenagel condensation. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]

-

2-Butenoic acid, 2-cyano-3-methyl-, ethyl ester. (n.d.). NIST WebBook. Retrieved January 21, 2026, from [Link]

-

Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. (n.d.). Journal of the Chemical Society of Pakistan. Retrieved January 21, 2026, from [Link]

-

Safety Data Sheet Cyanacrylate Adhesive. (2017). Retrieved January 21, 2026, from [Link]

-

2-Butenoic acid, 2-cyano-3-methyl-, ethyl ester. (n.d.). NIST WebBook. Retrieved January 21, 2026, from [Link]

-

CYANOACETIC ACID FOR SYNTHESIS MSDS. (2016). Loba Chemie. Retrieved January 21, 2026, from [Link]

-

Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. (2025). YouTube. Retrieved January 21, 2026, from [Link]

- Process for industrial application of Knoevenagel synthesis. (1991). Google Patents.

-

Cyanoacrylates - Draft evaluation statement. (2024). Australian Government Department of Health and Aged Care. Retrieved January 21, 2026, from [Link]

-

Spectroscopy Data for Undergraduate Teaching. (2023). ERIC. Retrieved January 21, 2026, from [Link]

-

Safety Data Sheet Cyanoacrylate. (2015). Arrowhead Forensics. Retrieved January 21, 2026, from [Link]

-

Embedding Alkenes within an Icosahedral Inorganic Fullerene {(NH4)42[Mo132O372(L)30(H2O)72]} for Trapping Volatile Organics. (n.d.). The Royal Society of Chemistry. Retrieved January 21, 2026, from [Link]

-

2-cyano-3-methyl-but-2-enoic acid ethyl ester (C8H11NO2). (n.d.). PubChemLite. Retrieved January 21, 2026, from [Link]

-

2-Butenoic acid, 2-cyano-3-[methyl(phenylmethyl)amino]-,2-methylpropyl ester. (n.d.). Axsyn. Retrieved January 21, 2026, from [Link]

-

2-Cyano-3-methyl-2-butenoic Acid. (n.d.). MySkinRecipes. Retrieved January 21, 2026, from [Link]

- Method for preparing 3-methyl-2-butenoic acid. (n.d.). Google Patents.

-

cyanoacetamide. (n.d.). Organic Syntheses. Retrieved January 21, 2026, from [Link]

- Process for the manufacture of substituted 2-cyano cinnamic esters. (n.d.). Google Patents.

Sources

- 1. 2-Cyano-3-methyl-but-2-enoic acid ethyl ester | C8H11NO2 | CID 136573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Butenoic acid, 2-cyano-3-methyl-, ethyl ester [webbook.nist.gov]

- 3. 2-Butenoic acid, 2-cyano-3-methyl-, ethyl ester [webbook.nist.gov]

- 4. 2-Butenoic acid, 2-cyano-3-methyl-, ethyl ester [webbook.nist.gov]

- 5. scielo.br [scielo.br]

- 6. images.thdstatic.com [images.thdstatic.com]

- 7. itwcp.de [itwcp.de]

- 8. arrowheadforensics.com [arrowheadforensics.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-Cyano-3-methyl-2-butenoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyano-3-methyl-2-butenoic acid, a fascinating and functionally rich organic molecule, holds a significant position at the crossroads of industrial and pharmaceutical chemistry. With the CAS number 759-21-7, this α,β-unsaturated cyano-carboxylic acid is a versatile building block, prized for its reactive nature that allows for a multitude of chemical transformations.[1] Its structural complexity, featuring a conjugated system encompassing a nitrile, a carboxylic acid, and a substituted alkene, bestows upon it a unique set of physicochemical properties that are critical to understand for its effective application.

This guide, designed for the discerning researcher and drug development professional, moves beyond a superficial listing of data. It delves into the causality behind the experimental determination of its properties, provides actionable protocols, and situates its relevance within the demanding context of pharmaceutical synthesis. As a key intermediate in the production of important agrochemicals and, notably, in the synthesis of the immunomodulatory drug Teriflunomide, a thorough understanding of this compound's characteristics is paramount for process optimization, quality control, and the design of novel synthetic routes.[2]

Core Physicochemical Properties

A comprehensive understanding of a molecule's physicochemical profile is the bedrock of its application in research and development. The following table summarizes the key properties of 2-Cyano-3-methyl-2-butenoic acid, followed by a detailed exploration of each.

| Property | Value | Source |

| Chemical Formula | C₆H₇NO₂ | [1] |

| Molecular Weight | 125.13 g/mol | [1] |

| CAS Number | 759-21-7 | [1] |

| Predicted pKa | 2.26 | - |

| Water Solubility | 15 g/L | - |

| Melting Point | Not available for the acid. The ethyl ester has a melting point of 284.07 K (10.92 °C). | |

| Boiling Point | Not available for the acid. The ethyl ester has a boiling point of 564.73 K (291.58 °C) at standard pressure. |

In-Depth Analysis of Physicochemical Properties

Acidity (pKa)

The acidity of 2-Cyano-3-methyl-2-butenoic acid, quantified by its pKa value, is a critical parameter influencing its reactivity, solubility, and biological interactions. The predicted pKa of 2.26 suggests that it is a relatively strong carboxylic acid. This heightened acidity, when compared to a simple saturated carboxylic acid like butanoic acid (pKa ≈ 4.82), can be attributed to the electron-withdrawing effects of the conjugated nitrile group and the double bond. These features stabilize the carboxylate anion through resonance and inductive effects, thereby facilitating proton donation.

Potentiometric titration is a highly accurate method for determining the pKa of a substance.[3] The protocol involves titrating a solution of the acid with a strong base and monitoring the pH change.

Methodology:

-

Preparation of Solutions:

-

Prepare a standardized solution of 0.1 M Sodium Hydroxide (NaOH).

-

Accurately weigh and dissolve a sample of 2-Cyano-3-methyl-2-butenoic acid in a known volume of deionized water to create a solution of approximately 0.01 M.

-

-

Titration Setup:

-

Calibrate a pH meter using standard buffer solutions.

-

Place a known volume of the 2-Cyano-3-methyl-2-butenoic acid solution into a beaker with a magnetic stirrer.

-

Immerse the calibrated pH electrode into the solution.

-

-

Titration Process:

-

Slowly add the standardized NaOH solution in small, precise increments from a burette.

-

After each addition, allow the solution to stabilize and record the pH and the volume of titrant added.

-

Continue the titration well past the equivalence point.

-

-

Data Analysis:

-

Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).

-

The pKa is determined as the pH at the half-equivalence point, which is the point on the curve where half of the acid has been neutralized.

-

Causality Behind Experimental Choices:

-

The use of a strong base like NaOH ensures a sharp and clear equivalence point.

-

Slow, incremental addition of the titrant is crucial for allowing the system to reach equilibrium at each step, ensuring accurate pH readings.

-

Stirring maintains a homogenous solution throughout the titration.

Diagram: Workflow for pKa Determination

Caption: Workflow for pKa determination by potentiometric titration.

Solubility

The reported water solubility of 15 g/L indicates that 2-Cyano-3-methyl-2-butenoic acid is sparingly soluble. This property is a balance between the hydrophilic nature of the carboxylic acid group, which can engage in hydrogen bonding with water, and the hydrophobic character of the methyl groups and the overall carbon backbone. The solubility is also pH-dependent; in basic solutions, the carboxylic acid will be deprotonated to the more soluble carboxylate salt.

The shake-flask method is a standard technique for determining the thermodynamic solubility of a compound.

Methodology:

-

Sample Preparation: Add an excess amount of 2-Cyano-3-methyl-2-butenoic acid to a sealed flask containing a known volume of deionized water.

-

Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.

-

Phase Separation: Allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant, ensuring no solid particles are included. Filtration through a syringe filter may be necessary.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in g/L or mol/L).

Causality Behind Experimental Choices:

-

Using an excess of the solid ensures that a saturated solution is formed.

-

Constant temperature and agitation are critical for reaching a true thermodynamic equilibrium.

-

Careful separation of the solid and liquid phases is essential to avoid overestimation of the solubility.

Diagram: Shake-Flask Solubility Determination Workflow

Caption: Workflow for the shake-flask solubility determination method.

Spectroscopic Properties

The spectroscopic signature of 2-Cyano-3-methyl-2-butenoic acid provides invaluable information about its molecular structure and electronic environment.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons and the carboxylic acid proton. The two methyl groups may be non-equivalent, giving rise to two separate signals. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift (typically >10 ppm).

-

¹³C NMR: The carbon NMR spectrum will be characterized by signals for the six carbon atoms in their unique chemical environments. The carbonyl carbon of the carboxylic acid will resonate at a significantly downfield position (typically 165-185 ppm). The carbons of the double bond and the nitrile group will also have characteristic chemical shifts.

The IR spectrum of this molecule will be dominated by several key absorption bands:

-

A broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

-

A strong C=O stretch from the carbonyl group, expected around 1700-1725 cm⁻¹.

-

A sharp C≡N stretch from the nitrile group, typically appearing around 2220-2260 cm⁻¹.

-

A C=C stretch from the alkene, usually in the region of 1620-1680 cm⁻¹.

The conjugated system of 2-Cyano-3-methyl-2-butenoic acid will result in absorption in the UV region of the electromagnetic spectrum. The λmax (wavelength of maximum absorbance) is expected to be influenced by the extent of conjugation and the presence of the auxochromic carboxylic acid and nitrile groups.

Application in Drug Development: The Synthesis of Teriflunomide

A prominent application of 2-Cyano-3-methyl-2-butenoic acid in the pharmaceutical industry is as a crucial precursor in the synthesis of Teriflunomide. Teriflunomide is an active metabolite of leflunomide and is used in the treatment of relapsing multiple sclerosis.[2] It functions as an immunomodulatory agent by inhibiting the mitochondrial enzyme dihydroorotate dehydrogenase, which is essential for pyrimidine synthesis.[2]

The synthesis of Teriflunomide often involves the reaction of a derivative of 2-cyano-3-hydroxybut-2-enoic acid with 4-(trifluoromethyl)aniline.[2] While not a direct reaction of 2-Cyano-3-methyl-2-butenoic acid itself, the structural motif is highly related, and understanding the reactivity of this class of compounds is key. The synthesis of a related compound, (Z)-2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]but-2-enamide, a known impurity in Leflunomide preparations, highlights the importance of this chemical scaffold.

The general synthetic strategy involves the formation of an amide bond between the carboxylic acid (or an activated derivative) and the aniline.

Diagram: Simplified Synthetic Pathway to a Teriflunomide Analog

Caption: Simplified reaction scheme for a Teriflunomide analog.

Conclusion

2-Cyano-3-methyl-2-butenoic acid is a molecule of significant academic and industrial interest. Its physicochemical properties, governed by the interplay of its functional groups, dictate its behavior in chemical reactions and biological systems. A thorough understanding of its acidity, solubility, and spectroscopic characteristics, coupled with well-defined experimental protocols for their determination, is essential for its effective utilization. Its role as a key building block in the synthesis of pharmaceuticals like Teriflunomide underscores its importance in drug development, providing a compelling case for its continued study and application. This guide serves as a foundational resource for researchers and scientists seeking to harness the synthetic potential of this versatile compound.

References

- CN104693070A - Method for synthesizing teriflunomide - Google P

-

teriflunomide - New Drug Approvals. (URL: [Link])

- An improved synthesis of Teriflunomide and Identification, synthesis and characterization of its Critical Process Impurities - AWS. (URL: Not available)

- CN115838340A - A kind of preparation method of teriflunomide - Google P

-

Teriflunomide | C12H9F3N2O2 | CID 54684141 - PubChem - NIH. (URL: [Link])

-

Chemical Properties of 2-Butenoic acid, 2-cyano-3-methyl-, ethyl ester (CAS 759-58-0). (URL: [Link])

- US10526279B2 - Process for the preparation of teriflunomide - Google P

- WO2001060363A1 - A method for synthesizing leflunomide - Google P

-

Leflunomide EP Impurity B | 163451-81-8 - SynZeal. (URL: [Link])

-

2-Butenoic acid, 2-cyano-3-methyl-, ethyl ester - the NIST WebBook. (URL: [Link])

-

1H NMR Chemical Shift - Oregon State University. (URL: [Link])

-

Leflunomide-impurities - Pharmaffiliates. (URL: [Link])

- Carbon-13 chemical shift assignments of derivatives of benzoic acid. (URL: Not available)

-

2-Butenoic acid, 2-cyano-3-methyl-, ethyl ester - the NIST WebBook. (URL: [Link])

-

2-Butenoic acid, 2-cyano-3-methyl-, ethyl ester - the NIST WebBook. (URL: [Link])

-

2-Cyano-3-methyl-but-2-enoic acid ethyl ester | C8H11NO2 | CID 136573 - PubChem. (URL: [Link])

-

2-Butenoic acid, 2-cyano-3-methyl-, ethyl ester - the NIST WebBook. (URL: [Link])

-

low/high resolution 1H proton nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 butyric acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. (URL: [Link])

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (URL: [Link])

-

UV-Vis spectrum of 5-cyano-10,15,20-tris(2,4,6-triphenylphenyl)porphyrin 3 in dichloromethane. The inset is the partial IR spectrum showing the characteristic –C≡N stretching absorption at 2211 cm⁻¹. - ResearchGate. (URL: [Link])

-

Interpreting C-13 NMR Spectra - Chemistry LibreTexts. (URL: [Link])

-

C-13 NMR Shift Analysis Guide | PDF | Atomic Physics | Chemical Substances - Scribd. (URL: [Link])

-

13C NMR Chemical Shift - Oregon State University. (URL: [Link])

- 13-C NMR Chemical Shift Table.pdf. (URL: Not available)

-

2-Butenoic acid, 2-cyano-3-methyl-, ethyl ester - Cheméo. (URL: [Link])

-

UV-Vis Spectroscopy: Absorbance of Carbonyls - Master Organic Chemistry. (URL: [Link])

-

2-Methyl-3-butenoic Acid | C5H8O2 | CID 143088 - PubChem. (URL: [Link])

-

3-Methyl-2-butenoic acid | C5H8O2 | CID 10931 - PubChem. (URL: [Link])

-

2-butenoic acid, 3724-65-0 - The Good Scents Company. (URL: [Link])

-

2-Cyano-3-methyl-2-butenoic Acid - Lead Sciences. (URL: [Link])

Sources

2-Cyano-3-methyl-2-butenoic acid CAS number 759-21-7 properties

An In-depth Technical Guide to 2-Cyano-3-methyl-2-butenoic acid (CAS No. 759-21-7)

Introduction

2-Cyano-3-methyl-2-butenoic acid, registered under CAS number 759-21-7, is a multifunctional organic compound. Characterized by the presence of a carboxylic acid, a nitrile group, and an alkene, all in conjugation, this molecule presents a unique platform for complex organic synthesis. Its structure as an α,β-unsaturated carbonyl system makes it a valuable intermediate, particularly in the synthesis of pharmaceuticals and agrochemicals like pyrethroid insecticides.[1] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and safe handling protocols, designed to support its application in research and development.

Chemical Identity and Molecular Structure

Correctly identifying a chemical is the foundation of any laboratory work. 2-Cyano-3-methyl-2-butenoic acid is also known by several synonyms, which are crucial to recognize when searching literature and chemical databases.

Synonyms:

-

Isopropylidene Cyanoacetic Acid[2]

-

2-Cyano-3-methylbut-2-enoic acid[3]

-

Crotonic Acid, 2-cyano-3-methyl-[2]

The molecule's structural arrangement is key to its reactivity. The electron-withdrawing cyano and carboxylic acid groups significantly influence the electronic character of the carbon-carbon double bond.

Caption: Chemical structure of 2-Cyano-3-methyl-2-butenoic acid.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 759-21-7 | [3][4][5][] |

| Molecular Formula | C6H7NO2 | [3][7][8] |

| Molecular Weight | 125.13 g/mol | [3][7][8] |

| Canonical SMILES | CC(=C(C#N)C(=O)O)C | [3] |

| InChI | InChI=1S/C6H7NO2/c1-4(2)5(3-7)6(8)9/h1-2H3,(H,8,9) | [3] |

| InChIKey | IMCBZLGYAYZSAM-UHFFFAOYSA-N |[3] |

Physicochemical and Computed Properties

The physical properties of a compound dictate its handling, storage, and the conditions required for reactions. The predicted pKa, for instance, suggests a moderately strong organic acid, a factor that is critical in designing reaction conditions, particularly in acid-base chemistry or in chromatographic separations.

Table 2: Physicochemical and Computed Data

| Property | Value | Notes / Source |

|---|---|---|

| Melting Point | 137 °C | [9] |

| Boiling Point | 286.6 ± 23.0 °C (Predicted) | [9] |

| Water Solubility | Sparingly soluble (15 g/L at 25 °C) | [3] |

| pKa | 2.26 ± 0.44 (Predicted) | [3] |

| Topological Polar Surface Area | 61.1 Ų | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 3 | [3] |

| Rotatable Bond Count | 1 |[3] |

Synthesis, Reactivity, and Applications

Synthesis

A primary route to 2-Cyano-3-methyl-2-butenoic acid is through the hydrolysis of its corresponding ethyl ester, Ethyl 2-cyano-3-methyl-2-butenoate (CAS No. 759-58-0). This reaction is a standard ester hydrolysis, typically catalyzed by an acid or a base. The choice of catalyst is critical; base-catalyzed hydrolysis (saponification) followed by acidic workup is common for achieving high yields.

Caption: Synthesis of 2-Cyano-3-methyl-2-butenoic acid via hydrolysis.

Chemical Reactivity and Applications

The reactivity of this molecule is governed by its three key functional groups. The conjugated system makes the β-carbon electrophilic and susceptible to nucleophilic attack, a classic example being the Michael addition reaction.[1]

-

As a Michael Acceptor: The electron-withdrawing nature of the nitrile and carboxyl groups makes the double bond "electron-poor," rendering it an excellent acceptor for nucleophiles (Michael donors). This reactivity is fundamental to its utility in building more complex molecular scaffolds.

-

Carboxylic Acid Reactions: The carboxyl group can undergo standard transformations, such as esterification, amide bond formation, or reduction to an alcohol. These reactions are essential for incorporating the molecule into larger structures, a common strategy in drug development.

-

Nitrile Group Chemistry: The cyano group is a versatile functional handle. It can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine, providing multiple pathways for derivatization.

These reactive properties make 2-Cyano-3-methyl-2-butenoic acid a valuable building block. It is cited as a key intermediate in the synthesis of agrochemicals and pharmaceuticals, where its structure can be elaborated into a final active ingredient.[1] The cyano group is a common motif in many drug molecules, valued for its ability to form strong interactions with biological targets and its utility as a synthetic precursor.[10]

Spectral Characterization

-

¹H NMR: Proton NMR would be expected to show two singlets for the two non-equivalent methyl groups on the double bond and a broad singlet for the carboxylic acid proton.

-

¹³C NMR: Carbon NMR would show distinct signals for the two methyl carbons, the quaternary carbons of the double bond, the nitrile carbon, and the carbonyl carbon.

-

IR Spectroscopy: Infrared spectroscopy would clearly show a strong, broad absorption for the O-H stretch of the carboxylic acid, a sharp C≡N stretch (around 2200-2250 cm⁻¹), and a strong C=O stretch for the conjugated acid (around 1700-1725 cm⁻¹).

-

Mass Spectrometry: The molecular ion peak would confirm the molecular weight of 125.13 g/mol .

Safety and Handling

Proper handling of any chemical reagent is paramount for laboratory safety. While a specific, detailed safety data sheet (SDS) for this exact compound is not universally available, data from structurally similar cyano-containing acidic compounds provide a strong basis for hazard assessment and handling procedures.[13][14][15]

Table 3: GHS Hazard Classification (Anticipated)

| Hazard Class | Category | Statement |

|---|---|---|

| Acute Toxicity, Oral | 3 or 4 | H301/H302: Toxic or Harmful if swallowed |

| Skin Corrosion/Irritation | 1 or 2 | H314/H315: Causes severe skin burns and eye damage or causes skin irritation |

| Serious Eye Damage/Irritation | 1 | H318: Causes serious eye damage |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction |

| Specific target organ toxicity | 3 | H335: May cause respiratory irritation |

Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[13]

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: Wear a laboratory coat and ensure skin is not exposed.

-

Respiratory Protection: Use only in a well-ventilated area, preferably a chemical fume hood.[13]

Storage and Incompatibilities

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[13] Recommended storage temperature is often 2-8°C for long-term stability.[8][16]

-

Incompatible Materials: Avoid strong oxidizing agents and strong bases.[13]

First-Aid Measures

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[13]

-

Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water. If irritation or rash occurs, get medical advice.[13]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[13]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.[13]

Representative Experimental Protocol: Synthesis

The following protocol describes a representative lab-scale synthesis of the title compound from its ethyl ester. This procedure is based on standard organic chemistry principles for ester hydrolysis.

Objective: To synthesize 2-Cyano-3-methyl-2-butenoic acid via base-catalyzed hydrolysis of Ethyl 2-cyano-3-methyl-2-butenoate.

Materials:

-

Ethyl 2-cyano-3-methyl-2-butenoate (1.0 eq)

-

Sodium hydroxide (NaOH) (1.2 eq)

-

Ethanol (EtOH)

-

Deionized Water (H₂O)

-

Hydrochloric Acid (HCl), concentrated or 6M

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, standard glassware

Caption: Workflow for the hydrolysis and purification of the title compound.

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve Ethyl 2-cyano-3-methyl-2-butenoate in a mixture of ethanol and water (e.g., 3:1 v/v). Add sodium hydroxide (1.2 equivalents) and stir until dissolved.

-

Hydrolysis: Attach a reflux condenser and heat the mixture to reflux. The choice of reflux is to provide sufficient thermal energy to overcome the activation energy of the hydrolysis reaction, ensuring a reasonable reaction rate.

-

Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC). A suitable mobile phase (e.g., 30% ethyl acetate in hexanes) should show the consumption of the starting ester (less polar) and the appearance of the product acid (more polar, stays at the baseline). This self-validating step ensures the reaction is driven to completion before proceeding.

-

Workup - Solvent Removal: Once the reaction is complete, cool the flask to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator. This step is crucial as the product needs to be extracted from an aqueous solution.

-

Workup - Acidification: Cool the remaining aqueous solution in an ice bath. Slowly add hydrochloric acid with stirring until the pH is approximately 1-2. The product, being a carboxylic acid, is soluble in its basic carboxylate form but will precipitate or become extractable into an organic solvent upon protonation. The cooling step manages the exotherm of the neutralization.

-

Extraction: Transfer the acidified mixture to a separatory funnel and extract the product with ethyl acetate (3 times). The multiple extractions ensure efficient recovery of the product from the aqueous phase.

-

Washing and Drying: Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over anhydrous magnesium sulfate, then filter.

-

Isolation and Purification: Remove the solvent via rotary evaporation to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., water or a toluene/hexane mixture) to afford the pure 2-Cyano-3-methyl-2-butenoic acid.

Conclusion

2-Cyano-3-methyl-2-butenoic acid (CAS 759-21-7) is a highly functionalized and reactive organic intermediate. Its value in synthetic chemistry, particularly for pharmaceutical and agrochemical development, stems from the versatile chemistry of its conjugated nitrile, alkene, and carboxylic acid moieties. A thorough understanding of its properties, synthesis, and safe handling protocols, as outlined in this guide, is essential for its effective and safe utilization in the laboratory.

References

-

Guidechem. 2-Cyano-3-methylbut-2-enoic acid 759-21-7 wiki.

-

Fisher Scientific. Safety Data Sheet.

-

AK Scientific, Inc. 2-Cyano-3-methyl-2-butenoic acid.

-

PubChem, National Institutes of Health. 2-Cyano-3-methylbutanoic acid | C6H9NO2 | CID 255338.

-

PubChem, National Institutes of Health. 2-Cyano-3-methyl-but-2-enoic acid ethyl ester | C8H11NO2 | CID 136573.

-

ChemicalBook. 2-Cyano-3-methylbut-2-enoic acid | 759-21-7.

-

BOC Sciences. CAS 759-21-7 2-Cyano-3-methyl-2-butenoic Acid.

-

Fisher Scientific. Safety Data Sheet - Ethyl (ethoxymethylene)cyanoacetate.

-

Fisher Scientific. Safety Data Sheet - 2-Cyano-3-methyl-2-butenoic Acid related compound example.

-

MySkinRecipes. 2-Cyano-3-methyl-2-butenoic Acid.

-

Pharmaffiliates. 2-Cyano-3-methylbut-2-enoic Acid | CAS No : 759-21-7.

-

BLD Pharm. 759-21-7|2-Cyano-3-methyl-2-butenoic Acid.

-

Anax Laboratories. 759-21-7 | 2-Cyano-3-methylbut-2-enoic acid.

-

Amadis Chemical. 2-Cyano-3-methyl-2-butenoic Acid, 759-21-7.

-

NIST WebBook. 2-Butenoic acid, 2-cyano-3-methyl-, ethyl ester - Mass Spectrum.

-

NIST WebBook. 2-Butenoic acid, 2-cyano-3-methyl-, ethyl ester - Phase change data.

-

NIST WebBook. 2-Butenoic acid, 2-cyano-3-methyl-, ethyl ester - IR Spectrum.

-

Lead Sciences. 2-Cyano-3-methyl-2-butenoic Acid.

-

Google Patents. US20060115883A1 - Preparation of (E)- and (Z)-2-methyl-2-butenoic acids.

-

Sigma-Aldrich. Ethyl 2-cyano-3-methyl-2-butenoate 97%.

-

PubChem, National Institutes of Health. Ethyl 2-cyano-3-methylbutanoate | C8H13NO2 | CID 254668.

-

LookChem. 3-methyl-2-butenoic acid.

-

Sigma-Aldrich. 2-CYANO-3-METHYL-BUT-2-ENOIC ACID AldrichCPR.

-

Chemrio. 2-Cyano-3-methyl-2-butenoic acid.

-

Pharmaffiliates. 2-Cyano-3-methylbut-2-enoic Acid | CAS No : 759-21-7.

-

Sinfoo Biotech. 2-Butenoic acid, 2-cyano-3-methyl-.

-

SIELC Technologies. 2-Butenoic acid, 3-methyl-, ethyl ester.

-

ResearchGate. Representative drug molecules containing cyano groups.

Sources

- 1. 2-Cyano-3-methyl-2-butenoic Acid [myskinrecipes.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Page loading... [wap.guidechem.com]

- 4. aksci.com [aksci.com]

- 5. 2-Cyano-3-methylbut-2-enoic acid | 759-21-7 [chemicalbook.com]

- 7. anaxlab.com [anaxlab.com]

- 8. 2-Cyano-3-methyl-2-butenoic Acid - Lead Sciences [lead-sciences.com]

- 9. 2-Cyano-3-methyl-2-butenoic Acid,759-21-7-Amadis Chemical [amadischem.com]

- 10. researchgate.net [researchgate.net]

- 11. 2-Butenoic acid, 2-cyano-3-methyl-, ethyl ester [webbook.nist.gov]

- 12. 2-Butenoic acid, 2-cyano-3-methyl-, ethyl ester [webbook.nist.gov]

- 13. fishersci.com [fishersci.com]

- 14. 2-Cyano-3-methylbutanoic acid | C6H9NO2 | CID 255338 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 2-Cyano-3-methyl-but-2-enoic acid ethyl ester | C8H11NO2 | CID 136573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. 759-21-7|2-Cyano-3-methyl-2-butenoic Acid|BLD Pharm [bldpharm.com]

molecular structure of 2-Cyano-3-methyl-2-butenoic acid

An In-Depth Technical Guide to 2-Cyano-3-methyl-2-butenoic Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential applications of 2-Cyano-3-methyl-2-butenoic acid (CAS RN: 759-21-7). As a sparsely documented compound, this document synthesizes available data with established chemical principles to offer researchers a foundational understanding. This guide will delve into the molecule's structural features, propose a viable synthetic route, predict its spectroscopic characteristics, and explore its potential in the realm of medicinal chemistry and materials science. It is crucial to note that while this guide is built upon scientific expertise, the limited availability of experimental data for this specific molecule necessitates that some sections, particularly regarding synthesis and spectroscopic analysis, are presented as predictive models to guide future research.

Molecular Structure and Physicochemical Properties

2-Cyano-3-methyl-2-butenoic acid is a fascinating small molecule that combines several key functional groups: a carboxylic acid, a nitrile, and an alkene, all within a compact carbon skeleton. This unique arrangement of electron-withdrawing and unsaturated moieties suggests a rich and varied chemical reactivity.

Systematic Name: 2-Cyano-3-methylbut-2-enoic acid[1]

Synonyms: Isopropylidene Cyanoacetic Acid[2]

Key Identifiers:

| Identifier | Value |

|---|---|

| CAS Number | 759-21-7[2][3] |

| Molecular Formula | C₆H₇NO₂[2][3] |

| Molecular Weight | 125.13 g/mol [1][2] |

| Canonical SMILES | CC(=C(C#N)C(=O)O)C[1] |

| InChI Key | IMCBZLGYAYZSAM-UHFFFAOYSA-N[1] |

Predicted Physicochemical Properties:

| Property | Predicted Value |

|---|---|

| Boiling Point | 286.6 °C at 760 mmHg[1] |

| Density | 1.15 g/cm³[1] |

| pKa | 2.26 ± 0.44 |

| LogP | 0.93 |

Note: These properties are computationally predicted and await experimental verification.

Stereochemistry: The Potential for E/Z Isomerism

The presence of a trisubstituted double bond in 2-Cyano-3-methyl-2-butenoic acid introduces the possibility of geometric isomerism (E/Z isomers). The relative stability and formation of these isomers will be dictated by the steric hindrance between the substituents on the double bond. The E-isomer, where the larger carboxylic acid and the gem-dimethyl groups are on opposite sides, is predicted to be the thermodynamically more stable form. However, the kinetic product in a synthesis may vary depending on the reaction conditions. The characterization of the specific isomer obtained in a synthesis would require detailed spectroscopic analysis, such as Nuclear Overhauser Effect (NOE) NMR experiments.

Caption: 2D structure of 2-Cyano-3-methyl-2-butenoic acid.

Proposed Synthesis Protocol: Knoevenagel Condensation

Reaction Scheme: Acetone reacts with cyanoacetic acid in the presence of a base to yield 2-Cyano-3-methyl-2-butenoic acid.

Caption: Knoevenagel condensation for the synthesis of the target molecule.

Step-by-Step Experimental Workflow (Theoretical)

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cyanoacetic acid (1.0 equivalent) in a suitable solvent such as ethanol or toluene.

-

Addition of Ketone: To this solution, add acetone (1.1 equivalents).

-

Catalyst Introduction: Introduce a catalytic amount of a weak base, such as piperidine or pyridine (0.1 equivalents).

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Acidify the mixture with dilute hydrochloric acid to precipitate the product.

-

Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed to obtain the pure 2-Cyano-3-methyl-2-butenoic acid.

Rationale for Experimental Choices:

-

Solvent: Ethanol and toluene are common solvents for Knoevenagel condensations as they effectively dissolve the reactants and facilitate the reaction at elevated temperatures.

-

Catalyst: A weak base like piperidine is crucial as it deprotonates the active methylene group of cyanoacetic acid to form the nucleophilic enolate, which then attacks the carbonyl carbon of acetone. A strong base could lead to undesired side reactions.

-

Acidification: The final product is a carboxylic acid, which is soluble in its salt form. Acidification is necessary to protonate the carboxylate and precipitate the neutral acid for isolation.

Predicted Spectroscopic Profile

Due to the lack of published experimental spectra for 2-Cyano-3-methyl-2-butenoic acid, the following are predicted spectroscopic characteristics based on its structure and data from analogous compounds, such as its ethyl ester derivative.[4][5]

Predicted ¹H NMR (in CDCl₃):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~10-12 | Singlet | 1H | -COOH |

| ~2.2-2.4 | Singlet | 3H | -CH₃ |

| ~1.9-2.1 | Singlet | 3H | -CH₃ |

Predicted ¹³C NMR (in CDCl₃):

| Chemical Shift (ppm) | Assignment |

|---|---|

| ~165-170 | -COOH |

| ~160-165 | C=C(CN)COOH |

| ~115-120 | -C≡N |

| ~100-105 | C=C(CN)COOH |

| ~20-25 | -CH₃ |

| ~15-20 | -CH₃ |

Predicted IR Spectroscopy (as KBr pellet):

| Wavenumber (cm⁻¹) | Functional Group |

|---|---|

| ~2500-3300 (broad) | O-H stretch (carboxylic acid) |

| ~2220-2260 | C≡N stretch (nitrile) |

| ~1680-1710 | C=O stretch (carboxylic acid) |

| ~1630-1650 | C=C stretch (alkene) |

Potential Applications in Scientific Research

The unique combination of functional groups in 2-Cyano-3-methyl-2-butenoic acid makes it an attractive building block for the synthesis of more complex molecules and materials.

-

Drug Discovery: The butenoic acid scaffold is present in various biologically active compounds. The cyano and carboxylic acid groups can participate in hydrogen bonding and other non-covalent interactions with biological targets. This molecule could serve as a starting point for the development of novel therapeutics, potentially in areas where substituted butenoic acids have shown promise, such as in the development of enzyme inhibitors or receptor modulators.

-

Polymer Chemistry: The vinyl group makes this molecule a potential monomer for polymerization reactions. The resulting polymer would have pendant carboxylic acid and nitrile groups, which could be further functionalized to create materials with tailored properties for applications in areas like drug delivery, coatings, and adhesives.

-

Agrochemicals: Some derivatives of 3-methyl-2-butenoic acid are used in the synthesis of pyrethroid-class agricultural chemicals.[6] Further investigation could reveal potential applications for 2-Cyano-3-methyl-2-butenoic acid in this field.

Conclusion

2-Cyano-3-methyl-2-butenoic acid represents a molecule of significant synthetic potential that remains largely unexplored. This guide has provided a foundational framework for its molecular structure, a plausible synthetic route, and its predicted spectroscopic characteristics. While the lack of extensive experimental data underscores the need for further research, the information presented here offers a valuable starting point for scientists and researchers interested in exploring the chemistry and applications of this intriguing compound. The validation of the proposed synthesis and the full characterization of its properties will undoubtedly open new avenues for its use in various scientific disciplines.

References

- CN101391948B - Method for preparing 3-methyl-2-butenoic acid - Google Patents.

-

PubChem. 2-Cyano-3-methyl-but-2-enoic acid ethyl ester. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. 2-Cyano-3-methylbutanoic acid. National Center for Biotechnology Information. Available at: [Link]

-

Cheméo. Chemical Properties of 2-Butenoic acid, 3-methyl-, methyl ester (CAS 924-50-5). Available at: [Link]

-

NIST. 2-Butenoic acid, 2-cyano-3-methyl-, ethyl ester. In NIST Mass Spectrometry Data Center. Available at: [Link]

-

ChemicalsToBuy. 3-methyl-2-butenoic acid. Available at: [Link]

-

Pharmaffiliates. 2-Cyano-3-methylbut-2-enoic Acid. Available at: [Link]

Sources

- 1. CN103539666A - Preparation method of 2-methyl-3-butenoic acid ester - Google Patents [patents.google.com]

- 2. 2-butenoic acid, 3724-65-0 [thegoodscentscompany.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. 2-Cyano-3-methyl-but-2-enoic acid ethyl ester | C8H11NO2 | CID 136573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Butenoic acid, 2-cyano-3-methyl-, ethyl ester [webbook.nist.gov]

- 6. CN101391948B - Method for preparing 3-methyl-2-butenoic acid - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Biological Activity of 2-Cyano-3-methyl-2-butenoic Acid Derivatives

Abstract

Derivatives of 2-cyano-3-methyl-2-butenoic acid, and more broadly the cyanocinnamic acid scaffold, represent a versatile class of compounds with significant therapeutic potential. The core chemical feature, an α,β-unsaturated nitrile, functions as an effective Michael acceptor, enabling covalent interactions with biological targets and driving a spectrum of activities. This guide provides a comprehensive technical overview of the primary biological effects of these derivatives, focusing on their anticancer, anti-inflammatory, and antimicrobial properties. We will delve into the molecular mechanisms of action, including the inhibition of critical enzymes like protein tyrosine kinases, topoisomerases, and 5-lipoxygenase. Furthermore, this document furnishes detailed experimental protocols for the synthesis and biological evaluation of these compounds, offering researchers and drug development professionals a foundational understanding of this promising chemical class.

Introduction: The Chemical Versatility of the Cyanoacrylate Scaffold

The 2-cyano-3-methyl-2-butenoic acid framework is a subset of a larger, well-studied class of compounds known as cyanocinnamic acid derivatives. The defining structural motif is the cyanoacrylate group (a cyano group and a carboxylic acid or ester group attached to a carbon-carbon double bond). This arrangement creates a highly polarized, electron-deficient double bond, making the β-carbon susceptible to nucleophilic attack by amino acid residues like cysteine within protein active sites. This reactivity profile is central to the diverse biological activities observed.

Many derivatives within this class are recognized as Tyrphostins , a term coined for "tyrosine phosphorylation inhibitors".[1] These small-molecule agents were among the first designed to selectively inhibit the catalytic activity of protein tyrosine kinases (PTKs), such as the Epidermal Growth Factor Receptor (EGFR), without significantly affecting serine/threonine kinases.[1] This guide will explore how this fundamental mechanism extends to various therapeutic areas and detail the methodologies used to characterize these potent biological effects.

Anticancer Activity: Multi-Modal Inhibition of Tumor Progression

Cinnamic acid derivatives have long been investigated for their anticancer effects, with the ability to induce apoptosis and inhibit proliferation in a wide range of cancer types.[2] The cyano-substituted derivatives are particularly potent, targeting several key pathways essential for tumor growth and survival.

Mechanism I: Inhibition of Protein Tyrosine Kinases (PTKs)

Tyrosine kinases are crucial enzymes in signal transduction cascades that regulate cell growth, differentiation, and survival.[1] Aberrant activation of PTKs, especially EGFR, is a hallmark of many cancers, including non-small-cell lung, breast, and colon cancers.[3][4][5]

2-Cyano-3-methyl-2-butenoic acid derivatives, particularly the tyrphostin family, function primarily as ATP-competitive inhibitors.[1][6] They occupy the ATP-binding pocket of the kinase domain, preventing the phosphorylation and subsequent activation of downstream signaling proteins. For instance, the tyrphostin AG1478 effectively inhibits EGFR phosphorylation, leading to the dose-dependent inactivation of the downstream ERK1/2 and AKT signaling pathways, which are critical for cell proliferation and survival.[3] This inhibition suppresses cancer cell growth and clone formation.[3]

Mechanism II: Inhibition of DNA Topoisomerase I

DNA topoisomerase I (Topo I) is another critical enzyme for cell proliferation, as it resolves DNA torsional stress during replication and transcription.[7] It is a validated target for anticancer drugs. The catalytic mechanism of Topo I involves the formation of a covalent bond between a tyrosine residue in the enzyme's active site and the DNA backbone.[7] Recognizing the similarity to tyrosine phosphorylation, researchers identified that tyrphostin derivatives can also act as Topo I inhibitors. Compounds like AG-555 were found to block the binding of Topo I to DNA, representing a different mechanism from well-known inhibitors like camptothecin and suggesting this class of compounds may serve as novel Topo I-targeting agents.[7]

Quantitative Data: Anticancer Activity

The following table summarizes the inhibitory concentrations of representative cyanocinnamic acid derivatives against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | Target/Assay | IC50 Value | Reference |

| Tyrphostin AG1478 | MDA-MB-231 (Breast) | Proliferation (MTT) | ~20 µM | [3] |

| Tyrphostin AG1478 | MCF-7 (Breast) | Proliferation (MTT) | ~20 µM | [3] |

| Compound 7i | A549 (Lung) | Proliferation (CCK-8) | 2.25 µM | [4] |

| Compound 7i | HT-29 (Colon) | Proliferation (CCK-8) | 1.72 µM | [4] |

| Compound 7i | - | EGFR Enzyme Assay | 17.32 nM | [4] |

| Compound 36f | HepG2 (Liver) | Cytotoxicity | 0.74 µM | [2] |

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. The cyanoacrylate scaffold has proven effective in targeting enzymes central to the inflammatory response.

Mechanism: Covalent Inhibition of 5-Lipoxygenase (5-LO)

Human 5-lipoxygenase (5-LO) is the key enzyme in the biosynthesis of leukotrienes, which are potent lipid mediators of inflammation.[8] A recent study demonstrated that tyrphostins containing a Michael-reactive cyanoacrylate moiety are potent inhibitors of 5-LO.[8] Compounds such as AG556 (IC50 = 64 nM) and degrasyn (IC50 = 0.11 µM) were identified as highly effective.[8]

The mechanism involves the cyanoacrylate moiety acting as a Michael acceptor, forming a covalent bond with cysteine residues near the substrate entry site of the 5-LO enzyme.[8] This was confirmed through mass spectrometry analysis and experiments showing that the inhibitory effect was diminished by the addition of glutathione (a competing nucleophile) or by mutating the surface cysteine residues of the enzyme.[8] This covalent binding provides a promising strategy for developing highly potent and durable anti-inflammatory agents.

Mechanism: Modulation of NF-κB and Nrf2 Signaling

While not a direct derivative of 2-cyano-3-methyl-2-butenoic acid, the synthetic triterpenoid CDDO-Me (bardoxolone methyl) incorporates a critical 2-cyano-enone moiety. This compound demonstrates potent anti-inflammatory and antioxidant effects by modulating two key transcription factors. It reduces inflammation by inhibiting the pro-inflammatory NF-κB pathway and simultaneously activates the Nrf2 pathway, which upregulates antioxidant genes like NQO-1 and HO-1.[9] This dual action effectively reduces pro-inflammatory cytokine expression, decreases oxidative stress, and promotes the resolution of inflammation.[9]

Antimicrobial Activity

Derivatives of 2-cyano-3-(2'-furyl)propenic acid have demonstrated notable activity against a range of microorganisms.

Mechanism and Structure-Activity Relationship (SAR)

These compounds are effective at inhibiting the growth of the algae Chlorella pyrenoidosa and fungi such as Saccharomyces cerevisiae, Candida albicans, and Aspergillus niger at concentrations above 40 µmol/L.[10] The biological activity is directly linked to the electronic properties of the molecule. An increasing electron-acceptor effect of substituents on the furan ring enhances the antimicrobial effect, likely by increasing the reactivity of the double bond towards nucleophilic attack by microbial enzymes.[10] Conversely, increased hydrophobicity of the substituent tends to decrease activity.[10] This suggests that the mechanism is dependent on the compound's ability to penetrate the cell and covalently modify essential proteins.

Experimental Protocols & Methodologies

To ensure scientific integrity, the protocols described below are designed as self-validating systems, incorporating necessary controls for reliable interpretation of results.

Protocol 1: General Synthesis via Knoevenagel Condensation

This protocol outlines a general method for synthesizing 2-cyano-3-methyl-2-butenoic acid ethyl ester, a common derivative. The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group followed by a dehydration reaction.

Rationale: This method is chosen for its efficiency and high yields in forming carbon-carbon double bonds, which is the core of the target scaffold. Piperidine is a mild base catalyst suitable for this condensation.

Step-by-Step Methodology:

-

To a round-bottom flask, add ethyl cyanoacetate (1.0 eq) and acetone (1.2 eq).

-

Add a suitable solvent, such as toluene or ethanol.

-

Add a catalytic amount of a weak base, such as piperidine or a mixture of piperidine and acetic acid.

-

Equip the flask with a Dean-Stark apparatus (if using toluene) to remove the water formed during the reaction, or simply reflux if using ethanol.

-

Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography or recrystallization to yield the pure 2-cyano-3-methyl-2-butenoic acid ethyl ester.

Protocol 2: In Vitro Anticancer Cell Viability (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.

Rationale: This assay is a standard, reliable method for initial screening of cytotoxic compounds.[11] It relies on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of HCl in isopropanol) to each well to dissolve the purple formazan crystals.

-

Absorbance Reading: Shake the plate gently for 10 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Conclusion and Future Perspectives

The 2-cyano-3-methyl-2-butenoic acid scaffold and its analogs are a rich source of biologically active compounds. Their efficacy is largely driven by the Michael-reactive nature of the cyanoacrylate group, which allows for potent, and often covalent, inhibition of key enzymes involved in cancer, inflammation, and microbial growth. The success of tyrphostins in targeting tyrosine kinases has paved the way for extensive research, revealing a multi-faceted pharmacological profile that includes the inhibition of topoisomerases and 5-lipoxygenase.

Future research should focus on optimizing the selectivity of these derivatives to minimize off-target effects and enhance therapeutic indices. The exploration of novel derivatives, potentially through combinatorial chemistry and structure-based design, could uncover compounds with improved potency against drug-resistant targets. Given their diverse mechanisms of action, these compounds hold significant promise for the development of next-generation therapeutics to address complex human diseases.

References

-

Shapiro, A. B., & Trakhtenberg, S. (1998). Inhibition of topoisomerase I activity by tyrphostin derivatives, protein tyrosine kinase blockers: mechanism of action. Biochemical and Biophysical Research Communications, 244(1), 195-200. [Link]

-

Gerstmeier, J., Wagner, S., et al. (2024). Unlocking the potential: unveiling tyrphostins with Michael-reactive cyanoacrylate motif as promising inhibitors of human 5-lipoxygenase. Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]

-

Yaish, P., Gazit, A., Gilon, C., & Levitzki, A. (1988). Blocking of EGF-dependent cell proliferation by EGF receptor kinase inhibitors. Science, 242(4880), 933-935. [Link]

-

Štursová, M., & Sabová, L. (1990). Antimicrobial activity of methyl esters and nitriles of 2-cyano-3-(5'-R-2'-furyl)propenic acid. Folia Microbiologica, 35(4), 304-308. [Link]

-

Levitzki, A., & Mishani, E. (2006). Tyrphostins and other tyrosine kinase inhibitors. Annual Review of Biochemistry, 75, 93-109. [Link]

-

Wang, Q., Chen, C., et al. (2008). Tyrphostin AG1478 suppresses proliferation and invasion of human breast cancer cells. Oncology Reports, 20(6), 1363-1368. [Link]

-

Saleem, M., & Alam, A. (2021). Cinnamic Acid Derivatives and Their Biological Efficacy. Molecules, 26(18), 5609. [Link]

-

PubChem. (n.d.). 2-Cyano-3-methyl-but-2-enoic acid ethyl ester. National Center for Biotechnology Information. [Link]

-

Pokrovsky, A. G., Logashenko, E. B., et al. (2014). Synthesis of novel 2-cyano substituted glycyrrhetinic acid derivatives as inhibitors of cancer cells growth and NO production in LPS-activated J-774 cells. Bioorganic & Medicinal Chemistry, 22(1), 585-593. [Link]

-

Sroka, W., & Gorniak, A. (2023). Cinnamic Acid Derivatives as Inhibitors of Oncogenic Protein Kinases – Structure, Mechanisms and Biomedical Effects. ResearchGate. [Link]

-

Parks, S. K., & Pouysségur, J. (2019). Development of Novel Silyl Cyanocinnamic Acid Derivatives as Metabolic Plasticity Inhibitors for Cancer Treatment. Journal of Medicinal Chemistry, 62(24), 11347-11364. [Link]

-

Li, J., Wang, Y., et al. (2021). Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers in Chemistry, 9, 676813. [Link]

-

Drugs.com. (n.d.). List of EGFR inhibitors (anti-EGFR). [Link]

-

PubChem. (n.d.). 2-Cyano-3-methylbutanoic acid. National Center for Biotechnology Information. [Link]

-

Abdel-Raheem, S. A. A., et al. (2018). Synthesis and biological activity of 2-((3-Cyano-4,6-distyrylpyridin-2- yl) thio) acetamide and its cyclized form. ResearchGate. [Link]

-

Gąsiorowski, K., & Lemieszek, M. K. (2018). Anti-Cancer Potential of Synthetic Oleanolic Acid Derivatives and Their Conjugates with NSAIDs. Molecules, 23(11), 2991. [Link]

-

Al-Said, N. H., & El-Gazzar, A. A. (2007). Antibacterial Activities of New (E) 2-Cyano-3-(3',4'-dimethoxyphenyl)-2-propenoylamide Derivatives. Synthetic Communications, 37(22-24), 4043-4057. [Link]

-

The Journal of Organic Chemistry. (2024). Ahead of Print. ACS Publications. [Link]

-

Tang, Z., & Li, Y. (2022). Anticancer activity of oleanolic acid and its derivatives: Recent advances in evidence, target profiling and mechanisms of action. Biomedicine & Pharmacotherapy, 145, 112397. [Link]

-

Sharma, K., & Kumar, R. (2024). In Vitro Antimicrobial and Antioxidant Evaluation of Ultrasonically Synthesized 2-Amino-3-Cyano-4H- Chromene Derivatives. Chemistry, 6(3), 57. [Link]

-

Pharmaffiliates. (n.d.). 2-Cyano-3-methylbut-2-enoic Acid. [Link]

-

Al-Salahi, R., Al-Sanea, M. M., et al. (2023). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. Molecules, 28(15), 5809. [Link]

-

Fusaro, M., Genovese, T., et al. (2021). The Methyl Ester of 2-Cyano-3,12-Dioxooleana-1,9-Dien-28-Oic Acid Reduces Endometrial Lesions Development by Modulating the NFkB and Nrf2 Pathways. International Journal of Molecular Sciences, 22(8), 3991. [Link]

- Google Patents. (n.d.). Method for preparing 3-methyl-2-butenoic acid.

Sources

- 1. Tyrosine kinase inhibitor - Wikipedia [en.wikipedia.org]

- 2. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. Frontiers | Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives [frontiersin.org]

- 5. drugs.com [drugs.com]

- 6. biolchem.huji.ac.il [biolchem.huji.ac.il]

- 7. Inhibition of topoisomerase I activity by tyrphostin derivatives, protein tyrosine kinase blockers: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Unlocking the potential: unveiling tyrphostins with Michael-reactive cyanoacrylate motif as promising inhibitors of human 5-lipoxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Methyl Ester of 2-Cyano-3,12-Dioxooleana-1,9-Dien-28-Oic Acid Reduces Endometrial Lesions Development by Modulating the NFkB and Nrf2 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antimicrobial activity of methyl esters and nitriles of 2-cyano-3-(5'-R-2'-furyl)propenic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

2-Cyano-3-methyl-2-butenoic acid reaction mechanisms

An In-depth Technical Guide to the Reaction Mechanisms of 2-Cyano-3-methyl-2-butenoic Acid

Abstract

2-Cyano-3-methyl-2-butenoic acid is a highly functionalized molecule of significant interest in organic synthesis. Its structure, featuring a conjugated system activated by both a cyano and a carboxylic acid group, imparts a unique and versatile reactivity profile. This guide provides an in-depth exploration of the core reaction mechanisms associated with this compound, intended for researchers, scientists, and professionals in drug development. We will delve into its synthesis via Knoevenagel condensation, its susceptibility to conjugate additions, its role as a dienophile in cycloaddition reactions, and the characteristic transformations of its cyano and carboxylic acid moieties. The discussion is grounded in established chemical principles, supported by mechanistic diagrams and detailed experimental protocols to provide a comprehensive and practical understanding of its chemical behavior.

Introduction: Structural Features and Synthetic Importance

2-Cyano-3-methyl-2-butenoic acid belongs to the class of α,β-unsaturated carbonyl compounds, a cornerstone of modern organic chemistry.[1] Its molecular architecture is characterized by several key reactive sites:

-

An α,β-Unsaturated System: The carbon-carbon double bond is in conjugation with both the cyano (-CN) and the carboxylic acid (-COOH) groups. These powerful electron-withdrawing groups polarize the π-system, rendering the β-carbon highly electrophilic and susceptible to nucleophilic attack.[1][2]

-

A Nitrile (Cyano) Group: This group enhances the electrophilicity of the conjugated system and can itself undergo transformations such as hydrolysis or reduction.

-

A Carboxylic Acid Group: This functional group can undergo a variety of classic reactions, including esterification, amidation, and conversion to an acyl halide, allowing for further molecular diversification.[3][4]

This trifecta of functional groups makes 2-cyano-3-methyl-2-butenoic acid a valuable intermediate in the synthesis of complex molecules, particularly within the agrochemical and pharmaceutical industries for the production of compounds like pyrethroid insecticides.[5] This guide will systematically dissect the reaction mechanisms that stem from these structural features.

Synthesis via Knoevenagel Condensation

The primary route for synthesizing 2-cyano-3-methyl-2-butenoic acid and its derivatives is the Knoevenagel condensation. This reaction is a fundamental method for carbon-carbon bond formation, involving the nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration.[6][7]

Reaction Mechanism

In this context, the synthesis involves the reaction of acetone with a cyanoacetic acid derivative. The reaction is typically catalyzed by a weak base, such as piperidine or boric acid.[6][7][8]

The mechanism proceeds through the following key steps:

-

Enolate Formation: The basic catalyst deprotonates the active methylene compound (e.g., cyanoacetic acid), creating a resonance-stabilized carbanion (enolate).

-

Nucleophilic Addition: The enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetone to form a tetrahedral intermediate.

-

Protonation: The intermediate is protonated, typically by the conjugate acid of the catalyst or the solvent, to form a β-hydroxy adduct.

-

Dehydration: Under the reaction conditions, this adduct readily undergoes dehydration (elimination of a water molecule) to form the final, thermodynamically stable α,β-unsaturated product.

Caption: Mechanism of the Knoevenagel condensation for the synthesis of 2-cyano-3-methyl-2-butenoic acid.

Experimental Protocol: Boric Acid Catalyzed Synthesis

This protocol is adapted from a general method for Knoevenagel condensation using boric acid as a mild, environmentally friendly catalyst.[7][9]

Materials:

-

Acetone (1 mmol)

-

Cyanoacetic acid (1 mmol)

-

Boric acid (0.1 mmol, 10 mol%)

-

Aqueous Ethanol (5 mL)

-

Magnetic stirrer and reaction vessel

Procedure:

-

Dissolve cyanoacetic acid (1 mmol) and acetone (1 mmol) in 5 mL of aqueous ethanol in a suitable reaction vessel at room temperature.

-

Add the boric acid catalyst (10 mol%) to the solution.

-

Stir the mixture vigorously using a magnetic stirrer at room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Upon completion, pour the reaction mixture into cold water to precipitate the product.

-

Filter the solid product, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the purified 2-cyano-3-methyl-2-butenoic acid.

Core Reaction Mechanisms

The unique arrangement of functional groups in 2-cyano-3-methyl-2-butenoic acid gives rise to several key reaction pathways.

Conjugate Addition (Michael Addition)

The Michael addition is the archetypal reaction for α,β-unsaturated carbonyl compounds.[10][11] The strong electron-withdrawing nature of the cyano and carboxyl groups renders the β-carbon of 2-cyano-3-methyl-2-butenoic acid highly electrophilic and prone to 1,4-conjugate addition by a wide range of soft nucleophiles (Michael donors).[2][5][12]

Mechanism: The reaction proceeds in three canonical steps:

-

Nucleophilic Attack: A nucleophile (e.g., an enolate, amine, or thiolate) attacks the electrophilic β-carbon of the conjugated system.

-

Enolate Formation: The attack results in the formation of a resonance-stabilized enolate intermediate, with the negative charge delocalized across the α-carbon, the carbonyl oxygen, and the nitrile nitrogen.

-

Protonation: The enolate is protonated by a proton source (often the solvent or a mild acid added during workup) at the α-carbon to yield the final 1,4-adduct.[10][13]

Caption: The three-step mechanism of the Michael (1,4-conjugate) addition reaction.

The addition of thiols is particularly rapid due to the presence of the activating cyano group.[14] This reactivity is crucial in the context of covalent inhibitors in drug development, where the α,β-unsaturated system can react with cysteine residues in proteins.

Diels-Alder Cycloaddition

The electron-deficient double bond in 2-cyano-3-methyl-2-butenoic acid makes it an excellent dienophile ("diene-loving") for [4+2] Diels-Alder cycloaddition reactions.[1] This reaction is a powerful tool for constructing six-membered rings with high regio- and stereocontrol.[15][16]

Mechanism: The Diels-Alder reaction is a concerted, pericyclic process where three π-bonds are broken and two new σ-bonds and one new π-bond are formed simultaneously in a single transition state.[15][17]

-

Reactants: A conjugated diene (the 4π-electron component) reacts with the dienophile (the 2π-electron component, in this case, 2-cyano-3-methyl-2-butenoic acid).

-

Transition State: The reaction proceeds through a cyclic transition state. For the reaction to be efficient, the diene must be able to adopt an s-cis conformation.

-